molecular formula C12H19BrClNO B6609162 1-(4-bromophenyl)-3-methoxy-3-methylbutan-2-amine hydrochloride CAS No. 2866353-71-9

1-(4-bromophenyl)-3-methoxy-3-methylbutan-2-amine hydrochloride

Cat. No.: B6609162
CAS No.: 2866353-71-9
M. Wt: 308.64 g/mol
InChI Key: IKSRNXHEFUJMFL-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-3-methoxy-3-methylbutan-2-amine hydrochloride is an organic compound that features a bromophenyl group, a methoxy group, and a methylbutan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-3-methoxy-3-methylbutan-2-amine hydrochloride typically involves multiple steps. One common approach is the alkylation of 4-bromophenylhydrazine hydrochloride with a suitable alkylating agent under controlled conditions . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-3-methoxy-3-methylbutan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-bromophenyl)-3-methoxy-3-methylbutan-2-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-methoxy-3-methylbutan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-methoxy-3-methylbutan-2-amine hydrochloride
  • 1-(4-fluorophenyl)-3-methoxy-3-methylbutan-2-amine hydrochloride
  • 1-(4-iodophenyl)-3-methoxy-3-methylbutan-2-amine hydrochloride

Uniqueness

1-(4-bromophenyl)-3-methoxy-3-methylbutan-2-amine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s properties compared to its analogs .

Properties

IUPAC Name

1-(4-bromophenyl)-3-methoxy-3-methylbutan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO.ClH/c1-12(2,15-3)11(14)8-9-4-6-10(13)7-5-9;/h4-7,11H,8,14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSRNXHEFUJMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CC1=CC=C(C=C1)Br)N)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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